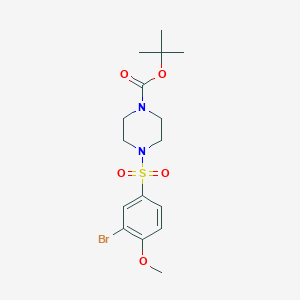

Tert-butyl 4-((3-bromo-4-methoxyphenyl)sulfonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-bromo-4-methoxyphenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O5S/c1-16(2,3)24-15(20)18-7-9-19(10-8-18)25(21,22)12-5-6-14(23-4)13(17)11-12/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNVNOGLOUZHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-((3-bromo-4-methoxyphenyl)sulfonyl)piperazine-1-carboxylate, with the CAS number 1300254-46-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C16H23BrN2O5S

- Molar Mass : 435.33 g/mol

The compound features a piperazine core, which is often associated with various biological activities, including receptor modulation and enzyme inhibition.

Dopamine Receptor Modulation

Recent studies have highlighted the compound's role as a selective modulator of dopamine receptors, particularly the D3 receptor. In structure-activity relationship (SAR) studies, derivatives of piperazine compounds have shown varying degrees of agonistic activity at D3 receptors while minimizing antagonistic effects at D2 receptors. For instance, modifications in the aryl groups significantly influenced the potency and selectivity of these compounds .

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|---|

| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |

| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |

These findings suggest that tert-butyl derivatives can be fine-tuned for enhanced selectivity towards desired receptor subtypes .

Anti-inflammatory and Neuroprotective Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in astrocyte cultures exposed to amyloid beta peptides (Aβ). This suggests a potential neuroprotective role against neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

- Neuroprotection Against Aβ Toxicity :

- SAR Studies :

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including tert-butyl 4-((3-bromo-4-methoxyphenyl)sulfonyl)piperazine-1-carboxylate, exhibit significant anticancer properties. A notable study synthesized various piperazine derivatives and evaluated their cytotoxicity against multiple human cancer cell lines. The results showed that certain modifications to the sulfonamide moiety enhanced the compounds' potency against pancreatic cancer cells, with some exhibiting GI50 values as low as .

Drug Design and Development

The compound serves as a lead structure in the design of novel therapeutic agents. Its sulfonamide group can be modified to create libraries of compounds aimed at specific biological targets. For instance, focused libraries derived from this compound were synthesized to explore their interactions with protein-protein interactions relevant to cancer progression .

Mechanistic Studies

Research involving this compound has also focused on understanding its mechanism of action at the molecular level. Studies have shown that it can interfere with critical pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer drug .

Synthesis of Analogues

The synthesis of analogues based on this compound has been explored extensively. Variations in substituents on the phenyl ring have been shown to affect biological activity significantly, allowing researchers to tailor compounds for improved efficacy .

Case Study 1: Piperazine Derivatives Against Cancer

A study published in July 2023 synthesized several piperazine derivatives based on the lead compound and tested their efficacy against pancreatic cancer cell lines such as MiaPaCa2 and PANC-1. The results indicated that modifications to the piperazine ring significantly impacted growth inhibition, with some compounds achieving over 80% inhibition at concentrations below .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another research effort focused on the structure-activity relationship (SAR) of piperazine-based compounds revealed that the introduction of electron-withdrawing groups on the phenyl ring enhanced cytotoxicity against various cancer cell lines. This study highlighted the importance of chemical modifications in developing effective anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structure can be compared to other tert-butyl piperazine-1-carboxylate sulfonamides by analyzing substituents on the sulfonyl aryl group. Key variations include:

Physicochemical Properties

- Solubility: Methoxy groups improve aqueous solubility relative to purely hydrophobic substituents (e.g., anthraquinone in ) .

- Stability : Bromine’s electron-withdrawing effect may reduce hydrolytic stability compared to CF₃-containing analogs .

Key Research Findings

- Substituent Effects on Binding: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance interactions with positively charged enzyme pockets, while methoxy groups improve solubility without significantly compromising affinity .

- Synthetic Versatility : The Boc group enables facile deprotection for further functionalization, as seen in and .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonation | 1,4-dioxane, pyridine, RT, 2 h | 72-88% | |

| Coupling | K₂CO₃, 1,4-dioxane, 110°C, 12 h | 88.7% |

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at δ ~3.5 ppm for piperazine protons) .

- Mass Spectrometry (MS): ESI-MS detects molecular ions (e.g., [M+H]+ or [M−Boc]+ fragments) .

- X-ray Diffraction (XRD): Resolves crystal packing and stereochemistry, particularly for derivatives .

- HPLC-PDA: Validates purity (>95%) and monitors reaction progress .

Advanced: How can researchers optimize yields in sulfonation or coupling steps?

Answer:

Key variables include:

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride activation .

- Catalyst Selection: Use of EDCI/HOAt for amidation improves coupling efficiency in sterically hindered systems .

- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to piperazine precursor reduces unreacted starting material .

- Purification: Silica gel chromatography (hexane:EtOAc gradients) isolates high-purity products .

Note: Contradictory yields (e.g., 72% vs. 88%) in similar conditions may arise from trace moisture or reagent quality .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

- Comparative Analysis: Cross-reference NMR shifts with structurally analogous compounds (e.g., tert-butyl piperazine derivatives) .

- Dynamic Exchange Detection: Variable-temperature NMR identifies conformational flexibility in piperazine rings .

- Computational Validation: DFT calculations (e.g., Gaussian) predict ¹³C chemical shifts to confirm assignments .

- Crystallographic Clarity: XRD resolves ambiguities in regiochemistry or stereochemistry .

Advanced: How to design biological assays for prolyl-hydroxylase inhibition studies?

Answer:

- Enzyme Assays: Use recombinant human prolyl-hydroxylase (PHD2) with α-ketoglutarate as a co-substrate. Monitor HIF-1α stabilization via Western blot .

- IC₅₀ Determination: Dose-response curves (0.1–100 µM) in HEK293 cells under hypoxic conditions .

- Selectivity Screening: Test against related enzymes (e.g., FIH-1) to rule off-target effects .

- SAR Analysis: Synthesize derivatives (e.g., cyclopentylidene or trifluoromethylsulfonyl analogs) to map pharmacophore requirements .

Advanced: What methodologies enable structure-activity relationship (SAR) studies of derivatives?

Answer:

- Library Design: Introduce substituents at the (a) piperazine N-atom (e.g., acetyl, trifluoromethylsulfonyl ), (b) aryl ring (e.g., halides, boronate esters ), or (c) sulfonyl group (e.g., cyclopentylidene ).

- In Silico Modeling: Docking (AutoDock Vina) predicts binding modes to PHD2 or PARP1 .

- Pharmacokinetic Profiling: Microsomal stability assays (e.g., human liver microsomes) guide lead optimization .

Q. Table 2: Representative Derivatives and Activities

Advanced: How to address stability and storage challenges for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.